2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a tricyclic heterocyclic acetamide derivative featuring a unique fused-ring system with sulfur, nitrogen, and oxygen atoms. The bicyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene) provides rigidity and planar aromaticity, while the acetamide side chain and p-methylbenzyl group enhance solubility and target-binding specificity. Crystallographic studies using programs like SHELXL (part of the SHELX suite) have resolved its conformation and hydrogen-bonding patterns .
Properties
IUPAC Name |
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-4-6-15(7-5-12)9-22-16(26)10-25-11-23-18-17-13(2)8-14(3)24-20(17)28-19(18)21(25)27/h4-8,11H,9-10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMGRHBDRVNNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the thia and triazatricyclo moieties, and subsequent functionalization to introduce the acetamide group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Structural and Functional Comparisons
Core Rigidity vs. Flexibility :
- The tricyclic core of the target compound offers greater rigidity compared to Imatinib ’s flexible benzamide backbone. This rigidity may enhance binding specificity but reduce adaptability to conformational changes in target proteins .
- In contrast, Bosutinib ’s 7-azaindole system balances rigidity and flexibility, allowing broader kinase selectivity .
Electron-Deficient Moieties :
- The sulfur atom in the target compound’s thia-triaza system introduces electron deficiency, similar to the pyridine nitrogen in Erlotinib . Both features promote π-π stacking with kinase ATP-binding pockets .
Side Chain Interactions :
- The p-methylbenzyl group in the target compound resembles Erlotinib ’s acetylene-ether side chain, which enhances hydrophobic interactions. However, the acetamide linker may reduce metabolic stability compared to Bosutinib ’s acrylamide group .
Similarity Coefficient Analysis
Using the Tanimoto coefficient (a benchmark for binary fingerprint similarity), the target compound shares ~40–50% structural similarity with Bosutinib and ~35% with Erlotinib . Lower similarity (<25%) is observed with non-tricyclic kinase inhibitors like Imatinib, highlighting the uniqueness of its fused-ring system.
Research Findings and Limitations
- SHELX-Based Crystallography : Structural refinement confirms the compound’s planar geometry, with hydrogen bonds between the amide carbonyl and adjacent nitrogen atoms .
- Computational Predictions : Molecular docking suggests high affinity for cyclin-dependent kinases (CDKs), though experimental validation is pending.
- Gaps in Data : Direct comparisons of binding affinities, pharmacokinetics, or toxicity with analogues are absent in open literature, necessitating further in vitro/in vivo studies.
Biological Activity
The compound 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex heterocyclic molecule belonging to the class of triazatricyclo compounds. Its unique structural features suggest potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
This compound can be characterized by its intricate tricyclic structure which includes nitrogen and sulfur atoms integrated within its framework. The presence of multiple functional groups enhances its reactivity and potential interaction with biological targets.
Molecular Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.48 g/mol |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 2.45 |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on various enzymes involved in metabolic pathways.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as proteases or kinases.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signal transduction pathways.
Biological Activity Studies
Recent research has focused on the pharmacological properties of similar compounds within the triazatricyclo family. These studies have demonstrated a range of biological activities including:
Anticancer Activity
Several derivatives of triazatricyclo compounds have shown promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Anti-inflammatory Effects
Research indicates that compounds with similar structures may possess anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a related triazatricyclo compound and reported significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
- Anti-inflammatory Mechanism : Another study highlighted the anti-inflammatory effects of a structurally similar compound through the modulation of cytokine release in macrophages, suggesting a potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
